Home > Products > Screening Compounds P41345 > 2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid - 131613-54-2

2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Catalog Number: EVT-2870120
CAS Number: 131613-54-2
Molecular Formula: C15H15NO6
Molecular Weight: 305.286
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Cefdinir

  • Compound Description: Cefdinir is a semi-synthetic third-generation cephalosporin antibiotic. [] It is effective against a broad range of gram-positive and gram-negative bacteria. Cefdinir is used to treat various bacterial infections, including those of the respiratory tract, skin, and urinary tract.

Cefdinir Related Compound B

  • Compound Description: This compound is a structural analog of cefdinir. [] While its specific structure is not provided in the abstract, it is listed as a potential impurity during cefdinir synthesis.
  • Compound Description: This compound is listed as a potential dynamin 2 inhibitor. [] Dynamin 2 is a GTPase involved in endocytosis, and inhibitors of this protein are being investigated for therapeutic potential in conditions like centronuclear myopathy.
Overview

2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound belongs to the isoindole family, which is known for its diverse biological activities and chemical reactivity.

Source

This compound can be synthesized through various chemical pathways involving isoindole derivatives. The synthesis often involves multi-step reactions that utilize starting materials such as phthalic anhydride and other carboxylic acids.

Classification

The compound is classified under several categories:

  • Chemical Class: Isoindole derivatives
  • Functional Groups: Carboxylic acid, dioxo groups
  • CAS Number: Not explicitly provided in the search results but can be derived from its structure.
Synthesis Analysis

Methods

The synthesis of 2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the following methods:

  1. Starting Materials: The synthesis begins with 1,3-dihydro-isoindole derivatives, which are often prepared from phthalic anhydride and amines.
  2. Reagents: Common reagents include ethyl acetate for solvent use and hydrochloric acid for protonation steps.
  3. Reaction Conditions: The reactions are usually conducted under controlled temperatures with stirring to ensure complete reaction of the starting materials.

Technical Details

An example reaction pathway includes:

  • Dissolving 1,3-dihydro-isoindole in ethyl acetate.
  • Bubbling hydrochloric acid through the solution to facilitate protonation.
  • Concentrating the solution to isolate the desired product.
Molecular Structure Analysis

Structure

The molecular structure of 2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid features:

  • A fused ring system characteristic of isoindoles.
  • Multiple functional groups including carboxylic acids and carbonyls.

Data

The molecular formula is C13H15N1O5C_{13}H_{15}N_{1}O_{5}, with a molecular weight of approximately 253.27 g/mol. The structural representation can be depicted using standard chemical drawing conventions.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for dioxo compounds and carboxylic acids:

  1. Esterification: Reacting with alcohols to form esters.
  2. Reduction: Reducing dioxo groups to hydroxyl groups.
  3. Decarboxylation: Under specific conditions, it may lose carbon dioxide.

Technical Details

These reactions often require specific catalysts or conditions such as elevated temperatures or acidic environments to proceed efficiently.

Mechanism of Action

Process

The mechanism of action for compounds like 2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves:

  1. Binding to Biological Targets: The compound may interact with enzymes or receptors due to its functional groups.
  2. Modulation of Biological Processes: Such interactions can lead to alterations in metabolic pathways or signaling cascades.

Data

Experimental studies would be required to elucidate specific targets and pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and ethyl acetate but less soluble in water due to hydrophobic regions.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of carboxylic acids and carbonyl compounds, making it useful in further synthetic applications.
Applications

Scientific Uses

The compound has potential applications in:

  • Pharmaceutical Development: As a precursor or building block in drug synthesis due to its biological activity.
  • Material Science: In the development of polymers or other materials where isoindole derivatives are beneficial.

Research into its specific applications is ongoing, particularly in fields such as medicinal chemistry and materials science where isoindole derivatives have shown promise.

Introduction to Heparanase Inhibition as a Therapeutic Strategy

Heparanase (HPSE), the sole mammalian endo-β-D-glucuronidase capable of cleaving heparan sulfate (HS) side chains of heparan sulfate proteoglycans (HSPGs), has emerged as a pivotal therapeutic target in oncology and inflammatory diseases. This enzyme catalyzes the hydrolysis of HS chains, leading to extracellular matrix (ECM) and basement membrane remodeling, liberation of HS-bound growth factors and cytokines, and activation of signaling pathways that collectively drive pathological processes [1] [2] [6]. Heparanase is minimally expressed in healthy tissues but markedly overexpressed in diverse malignancies (e.g., carcinomas, sarcomas, hematological cancers) and inflammatory conditions. Its upregulation strongly correlates with poor prognosis, increased metastasis, enhanced angiogenesis, and chemoresistance [1] [6] [7]. Inhibiting heparanase enzymatic activity disrupts these cascades, offering a multifaceted approach to disease modification.

Table 1: Key Heparanase Inhibitors in Development

Inhibitor NameChemical ClassPrimary MechanismDevelopment Stage
OGT 2115Small MoleculeDirect enzymatic inhibitionPreclinical
PG545 (Pixatimod)Synthetic HS mimeticCompetitive substrate bindingPhase I (NCT02042781)
Roneparstat (SST0001)Modified heparin (N-acetylated, glycol split)Enzymatic inhibition & growth factor sequestrationPhase I/II (NCT01764880)
Necuparanib (M402)Engineered HS mimeticMulti-target: heparanase, growth factors, selectinsPhase I/II (NCT01621243)
PI-88 (Mupafostat)Phosphomannopentaose sulfateHeparanase & angiogenic growth factor inhibitionPhase III (discontinued)

Heparanase in Pathological Processes: Angiogenesis, Metastasis, and Inflammation

Heparanase drives disease progression through interconnected enzymatic and non-enzymatic mechanisms:

  • Angiogenesis: Heparanase cleavage of HS liberates potent pro-angiogenic factors (e.g., VEGF, FGF-2, HGF) sequestered within the ECM and on cell surfaces [1] [2] [6]. This dramatically increases their bioavailability. Furthermore, heparanase enzymatic activity generates bioactive HS fragments that potentiate growth factor signaling [1]. Heparanase also directly upregulates transcription of angiogenic genes (e.g., VEGF-A, VEGF-C, COX-2) in tumor and stromal cells, creating a pro-angiogenic feedback loop [2] [6]. Inhibition studies demonstrate reduced microvessel density in tumors treated with heparanase-targeting agents like PG545 or Roneparstat [3] [6].

  • Metastasis: Heparanase is a master regulator of the metastatic cascade. Enzymatic degradation of HS in the ECM and basement membrane directly facilitates tumor cell invasion and extravasation [1] [2]. Heparanase promotes the shedding of syndecan-1 (SDC-1), a cell surface HSPG. Shed SDC-1 ectodomains, carrying bound HS chains and growth factors (e.g., HGF, VEGF), act as soluble co-receptors that enhance tumor-stromal communication, autocrine/paracrine signaling, and establishment of metastatic niches [1] [7]. Heparanase also induces expression of matrix metalloproteinases (MMP-9, uPA), further degrading the ECM [1] [7]. Clinically, elevated heparanase levels consistently correlate with increased metastatic burden and reduced survival [1] [6].

  • Inflammation: Heparanase is a potent mediator of inflammation, a hallmark of cancer and autoimmune diseases. It facilitates leukocyte recruitment and migration by degrading HS barriers within blood vessel walls and the ECM [6] [8]. Heparanase activity releases HS-bound pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ) and chemokines from storage sites, amplifying the inflammatory response [6] [8]. Notably, heparanase activates innate immune cells (e.g., macrophages, dendritic cells) via toll-like receptors (TLRs), particularly TLR4, driving NF-κB signaling and further cytokine production [2] [6]. This creates a vicious cycle linking chronic inflammation to tumor promotion and tissue damage, as observed in sepsis-induced organ injury [8].

Rationale for Targeting Heparanase with Small-Molecule Inhibitors

The development of small-molecule heparanase inhibitors (e.g., 2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, known as OGT 2115) represents a focused therapeutic strategy with distinct advantages:

  • Overcoming Limitations of Biologics: While HS mimetics (e.g., Roneparstat, PG545) show efficacy, their polysaccharide nature presents challenges: potential anticoagulant side effects (though reduced in modified versions), limited oral bioavailability, complex pharmacokinetics, and high production costs [3] [6]. Small molecules like OGT 2115 offer superior potential for oral administration, tunable pharmacokinetic properties, reduced risk of off-target effects like anticoagulation, and lower manufacturing complexity [3] [5] [6].

  • Precise Targeting of the Catalytic Site: Small molecules are designed for high-affinity binding to the heparanase active site, typically located within the enzyme's TIM barrel fold structure [1] [6]. OGT 2115 acts as a direct, competitive inhibitor, blocking the enzyme's ability to bind and cleave its HS substrate [5] [7]. This mechanism directly prevents the generation of bioactive fragments and the release of HS-bound factors, addressing the core enzymatic driver of pathology.

  • Synergism with Conventional Therapies: Robust preclinical evidence highlights heparanase inhibition as a powerful chemosensitizer. Chemotherapy (e.g., bortezomib, melphalan, paclitaxel) often induces upregulation of heparanase expression in surviving tumor cells, contributing to acquired chemoresistance and relapse [5] [7]. Mechanistically, heparanase promotes survival signaling (e.g., sustained ERK phosphorylation) and protects against chemotherapy-induced stress [7]. Combining small-molecule heparanase inhibitors like OGT 2115 with chemotherapy significantly enhances tumor cell death in vitro and drastically reduces tumor burden and relapse in vivo compared to chemotherapy alone, demonstrated in models of myeloma and triple-negative breast cancer (TNBC) [5] [7].

  • Multimodal Anti-Tumor Effects: Beyond direct enzymatic inhibition, small molecules can potentially interfere with heparanase's non-enzymatic functions. These include heparanase-mediated activation of signaling pathways (e.g., Src, Akt, EGFR) and its role in facilitating exosome formation and autophagy—processes linked to tumor survival and chemoresistance [2] [6] [7]. While the primary design focus is enzymatic inhibition, disruption of these secondary functions contributes to the overall therapeutic efficacy.

  • Addressing Autophagy and Chemoresistance: Heparanase upregulation in response to chemotherapy promotes cytoprotective autophagy, a key mechanism of chemoresistance [7]. Inhibition of heparanase by OGT 2115 has been shown to reduce autophagy markers (e.g., LC3-II) and enhance chemosensitivity [5] [7]. In TNBC, OGT 2115 combined with paclitaxel increased extracellular ATP (eATP) accumulation by preventing heparan sulfate degradation (which normally inhibits ecto-ATPases). Elevated eATP activates cytotoxic P2X purinergic receptors on cancer cells, leading to enhanced cell death and reduced tumorsphere formation (a measure of cancer stem cell survival) [5].

Table 2: Molecular Attributes and Research Findings for Key Small-Molecule Heparanase Inhibitors

Inhibitor (Example)Chemical FeaturesKey Preclinical FindingsSynergy Demonstrated With
OGT 2115Carboxylic acid derivatives; Isoindole-1,3-dione core1. Direct competitive inhibition of HPSE enzyme activity.2. Enhances TNBC cell death with paclitaxel via ↑eATP/P2RX signaling [5].3. Reduces myeloma tumor regrowth post-chemotherapy [7].4. Suppresses metastasis in breast cancer models under ER stress [3].Paclitaxel, Bortezomib, Melphalan
Suramin AnalogsPolysulfonated napthylurea1. Heparanase inhibition & growth factor (FGF-2) antagonism.2. Reduces fibrosis and tissue breakdown in HCC models [3].Not specified

Properties

CAS Number

131613-54-2

Product Name

2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

IUPAC Name

2-(1-carboxy-3-methylbutyl)-1,3-dioxoisoindole-5-carboxylic acid

Molecular Formula

C15H15NO6

Molecular Weight

305.286

InChI

InChI=1S/C15H15NO6/c1-7(2)5-11(15(21)22)16-12(17)9-4-3-8(14(19)20)6-10(9)13(16)18/h3-4,6-7,11H,5H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

MLBQKULJXDHKHT-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.